molecular formula C14H11ClN4OS2 B2650266 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 688337-31-7

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No. B2650266
M. Wt: 350.84
InChI Key: XGHVQWNDAYXCQB-UHFFFAOYSA-N
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Description

The compound “2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide” is a chemical compound that contains a thiazole ring . Thiazole is a versatile moiety that has been an important heterocycle in the world of chemistry . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Synthesis Analysis

The synthesis of thiazole compounds involves various chemical techniques . For instance, a mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes in absolute ethanol were heated during the initial stage of reaction .


Molecular Structure Analysis

The molecular structure of thiazole compounds, including “2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide”, is characterized by a five-membered ring containing sulfur and nitrogen atoms . The phenyl ring is oriented at angles with respect to the thiazole ring .


Chemical Reactions Analysis

Thiazole compounds are known for their reactivity. The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole compounds are influenced by the presence of the thiazole ring. The ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .

Scientific Research Applications

Synthesis of [4-(2-Hydroxyphenyl)thiazol-2-yl]methanones

Field

This research is in the field of Chemistry and Biochemistry .

Application

The compounds synthesized in this study are potential bioisosteres of salicylidene acylhydrazides, a known class of type III secretion inhibitors . These inhibitors are used to block the secretion of bacterial toxins, disarming the pathogen and allowing the host immune system to clear the infection .

Method

The compounds were prepared in a four-step synthesis .

Results

The synthesized compounds were evaluated in whole-cell Y. pseudotuberculosis assays .

Synthesis and Evaluation of Novel Pesticidal Agents

Field

This research is in the field of Agricultural Chemistry .

Application

The compounds synthesized in this study were evaluated for their pesticidal properties .

Method

The compounds were synthesized via Betti reaction .

Results

Most of the synthesized compounds exhibited favorable insecticidal potentials, particularly towards oriental armyworm and diamondback moth .

Antimycobacterial Agents

Field

This research is in the field of Pharmaceutical Chemistry .

Application

The compounds synthesized in this study are potential antimycobacterial agents .

Method

The compounds were designed, in silico ADMET predicted and synthesized .

Results

The most active benzo-[d]-imidazo-[2,1-b]-thiazole derivative displayed IC90 of 7.05 μM and IC50 of 2.32 μM against Mycobacterium tuberculosis (Mtb) H37Ra .

properties

IUPAC Name

2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4OS2/c15-10-1-3-11(4-2-10)19-7-5-17-14(19)22-9-12(20)18-13-16-6-8-21-13/h1-8H,9H2,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHVQWNDAYXCQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CN=C2SCC(=O)NC3=NC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

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